molecular formula C9H8BrFO2 B1418570 Ethyl 3-Bromo-5-fluorobenzoate CAS No. 353743-43-8

Ethyl 3-Bromo-5-fluorobenzoate

Cat. No.: B1418570
CAS No.: 353743-43-8
M. Wt: 247.06 g/mol
InChI Key: NXLQOVWASVDMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Bromo-5-fluorobenzoate is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ethyl 3-Bromo-5-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 The primary targets of this compound are currently not well-documented in the available literature

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . Additionally, safety information suggests that the compound should be handled in a well-ventilated area and avoid contact with moisture .

Biochemical Analysis

Biochemical Properties

Ethyl 3-Bromo-5-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing the overall biochemical environment within the cell.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In particular, it can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress responses, potentially affecting the cell’s ability to manage reactive oxygen species . Furthermore, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been found to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . For example, high doses of this compound have been associated with toxic effects such as liver damage and oxidative stress in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties . The metabolism of this compound can influence metabolic flux and alter the levels of specific metabolites within the cell, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications . For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

ethyl 3-bromo-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLQOVWASVDMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sulphuric acid (0.5 mL) was added to a stirring solution of 3-bromo-5-fluorobenzoic acid (473 mgs, 2.16 mmol) in ethanol (10 mL) and refluxed for 17 hours. The reaction mixture was cooled to room temperature and diluted with diethyl ether and water. The ether layer was washed with 5% sodium hydrogen carbonate solution, dried over magnesium sulphate and evaporated to dryness to give the title compound as a brown oil. (506 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sulphuric acid (5 drops) was added to 3-bromo-5-fluorobenzoic acid (1.194 g, 5.45 mmol) in ethanol (10 ml) and refluxed with stirring at 90° C. for 17 hours. Reaction mixture partitioned between diethyl ether and water, washed with sodium hydrogen carbonate, dried (MgSO4) and evaporated to dryness.
Quantity
1.194 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-Bromo-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-Bromo-5-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-Bromo-5-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-Bromo-5-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-Bromo-5-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-Bromo-5-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.